molecular formula C16H18N4O2S B2947596 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 941988-58-5

1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

Cat. No. B2947596
CAS RN: 941988-58-5
M. Wt: 330.41
InChI Key: JLAAMAMOYYHCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea, also known as PTC-TMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thiazolidinedione and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism. The activation of PPARγ by 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea leads to the upregulation of genes involved in glucose and lipid metabolism, leading to its anti-diabetic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and inhibit the growth of cancer cells. The compound has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea in lab experiments is its high potency and selectivity towards PPARγ. The compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of PPARγ in various biological processes. However, one of the limitations of using 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.

Future Directions

For the study of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea include investigating its therapeutic potential, studying its structure-activity relationship, and developing novel formulations and delivery systems.

Synthesis Methods

The synthesis of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea involves the reaction of p-tolyl isocyanate with 2-aminothiazole in the presence of pyrrolidine-1-carboxylic acid. The reaction takes place under mild conditions and yields the desired compound in good yield. The purity of the compound can be improved by recrystallization from suitable solvents.

Scientific Research Applications

1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. The compound has been used in various studies to investigate its potential as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

1-(4-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11-4-6-12(7-5-11)17-15(22)19-16-18-13(10-23-16)14(21)20-8-2-3-9-20/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAAMAMOYYHCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

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